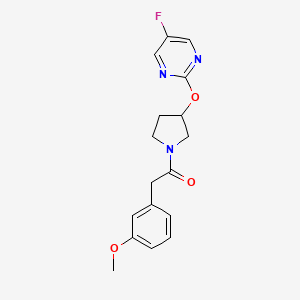

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Description

Propriétés

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-23-14-4-2-3-12(7-14)8-16(22)21-6-5-15(11-21)24-17-19-9-13(18)10-20-17/h2-4,7,9-10,15H,5-6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTRXCRUBPLRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoropyrimidine group through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl group via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- 1-(3-(Pyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

- 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

- 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Comparison: Compared to these similar compounds, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its stability and binding affinity to molecular targets. The methoxyphenyl group also contributes to its distinct properties, influencing its solubility and overall pharmacokinetic profile.

Activité Biologique

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound that integrates several pharmacologically relevant structural motifs. This compound is characterized by a pyrrolidine ring, a fluoropyrimidine moiety, and a methoxyphenyl group, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Fluoropyrimidine Moiety : Known for its anticancer properties, particularly in drugs like 5-fluorouracil.

- Pyrrolidine Ring : Often associated with neuroprotective effects and serves as a scaffold for various bioactive compounds.

- Methoxyphenyl Group : This moiety can influence the compound's solubility and bioavailability.

The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is hypothesized to involve:

- Inhibition of Enzymatic Activity : The fluoropyrimidine may interact with nucleic acids or proteins, disrupting their normal functions.

- Modulation of Signaling Pathways : The compound may affect cellular signaling pathways that are crucial for cell growth and survival.

Comparative Biological Activity

The biological activity can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | Pyrrolidine, fluoropyrimidine, methoxyphenyl | Potential anticancer/antiviral |

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities:

- Anticancer Activity : In studies involving cancer cell lines, compounds similar to 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone demonstrated inhibition of cell proliferation.

- Antiviral Properties : The fluoropyrimidine component has been linked to antiviral activities against various pathogens.

Case Studies

Several case studies highlight the efficacy of related compounds:

- A study on fluorinated pyrimidines showed promising results in inhibiting tumor growth in xenograft models, suggesting that the incorporation of fluorine enhances therapeutic potential against cancer cells .

Synthesis Pathway

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions with fluoropyrimidine derivatives.

- Final Assembly : Coupling with the methoxyphenyl group using palladium-catalyzed cross-coupling reactions.

Chemical Reactivity

The compound exhibits various chemical reactions:

- Oxidation : Can form corresponding oxides under specific conditions.

- Reduction : Can be reduced to its corresponding alcohols.

Medicinal Chemistry

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules aimed at treating cancer and viral infections.

Biochemical Assays

It is utilized in biochemical assays to investigate enzyme interactions and cellular pathways, providing insights into its potential therapeutic roles.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine ring via cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .

- Step 2: Fluorination at the 5-position of pyrimidine using agents like Selectfluor, ensuring regioselectivity .

- Step 3: Coupling the fluoropyrimidine-pyrrolidine intermediate with 3-methoxyphenyl ethanone via nucleophilic substitution or transition-metal catalysis .

Critical Factors:

- Temperature: Higher temperatures (80–100°C) accelerate coupling but may degrade sensitive fluorinated intermediates.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis .

- Purification: Column chromatography or recrystallization is essential due to byproducts from incomplete coupling .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved during structural validation?

Answer:

Discrepancies often arise from:

- Dynamic disorder in crystals (common in flexible pyrrolidine rings), resolved using SHELXL refinement with anisotropic displacement parameters .

- Ambiguous NMR signals (e.g., overlapping peaks for methoxyphenyl protons), addressed via 2D NMR (COSY, HSQC) and comparison with DFT-simulated spectra .

Methodology:

- Combine high-resolution mass spectrometry (HRMS) with X-ray diffraction to cross-validate molecular weight and connectivity .

- Use variable-temperature NMR to probe conformational flexibility impacting spectral assignments .

Basic: What analytical techniques are most reliable for characterizing the purity and stability of this compound?

Answer:

- HPLC-PDA/MS: Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed fluoropyrimidine) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for storage conditions .

- NMR Solubility Tests: DMSO-d₆ or CDCl₃ are preferred for resolving methoxyphenyl and pyrrolidine signals .

Advanced: How does the 3-methoxyphenyl group influence the compound’s pharmacokinetic properties in preclinical models?

Answer:

The methoxy group:

- Enhances Lipophilicity: Increases membrane permeability (logP ~2.5 predicted via ChemAxon), validated using Caco-2 cell monolayers .

- Affects Metabolic Stability: Prone to demethylation by CYP450 enzymes, detected via liver microsome assays. Use deuterated analogs to slow metabolism .

Experimental Design:

- Conduct parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to optimize bioavailability .

Basic: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Models binding to enzymes (e.g., kinases) by aligning the fluoropyrimidine moiety with ATP-binding pockets .

- DFT Calculations (Gaussian): Predicts electrophilic sites (e.g., ethanone carbonyl) for nucleophilic attack, guiding derivatization .

- MD Simulations (GROMACS): Evaluates conformational stability of the pyrrolidine ring in aqueous environments .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

Common pitfalls include:

- Aggregation in Solution: Use dynamic light scattering (DLS) to detect particulates; add surfactants (e.g., Tween-20) .

- Batch Variability: Standardize synthetic protocols (e.g., strict control of fluorination time/temperature) and validate via QC-NMR .

- Off-Target Effects: Employ orthogonal assays (e.g., CRISPR knockouts + inhibitor controls) to confirm mechanism .

Basic: What are the key structural features of this compound that correlate with its reported biological activity?

Answer:

- Fluoropyrimidine Core: Mimics pyrimidine bases, enabling competitive inhibition of thymidylate synthase or kinases .

- Pyrrolidine Linker: Enhances solubility and introduces conformational flexibility for target binding .

- 3-Methoxyphenyl Group: Modulates electronic effects (σ ≈ 0.12 via Hammett analysis), impacting receptor affinity .

Advanced: What strategies mitigate fluoropyrimidine hydrolysis during in vitro assays?

Answer:

- Buffering: Use phosphate-buffered saline (pH 7.4) with 1 mM EDTA to chelate metal ions catalyzing hydrolysis .

- Lyophilization: Store the compound as a lyophilized powder, reconstituting in anhydrous DMSO immediately before use .

- Prodrug Design: Replace the ethanone group with ester prodrugs that hydrolyze selectively in target tissues .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.